[(2S,3S,4S,5R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate
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Overview
Description
TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE is a synthetic carbohydrate derivative that plays a crucial role in the field of medicinal chemistry. This compound is characterized by the presence of four acetyl groups and a fluorine atom, making it a valuable building block for the synthesis of various fluoro-substituted carbohydrates. It is frequently employed in the manufacture of pharmaceuticals aimed at combating viral diseases and tumors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE typically involves the acetylation of 6-deoxy-6-fluoro-D-glucopyranose. . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE is scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and cost-effectiveness. The process involves large-scale fluorination and acetylation reactions, followed by purification steps such as crystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include deacetylated derivatives, substituted glucopyranoses, and oxidized or reduced forms of the compound.
Scientific Research Applications
TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosylation reactions.
Biology: The compound is employed in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: It is utilized in the development of antiviral and anticancer drugs due to its ability to target specific enzymes and receptors involved in disease progression.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby inhibiting their activity. This inhibition can disrupt various biological processes, such as viral replication and tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-2-deoxy-1,3,6-tri-O-acetyl-4-deoxy-4-fluoro-D-glucopyranose
- 2-Acetamido-2-deoxy-1,4,6-tri-O-acetyl-3-deoxy-3-fluoro-D-glucopyranose
- Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside
Uniqueness
TETRA-O-ACETYL-6-DEOXY-6-FLUORO-D-GLUCOPYRANOSE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four acetyl groups and a fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
31337-78-7 |
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Molecular Formula |
C14H19FO9 |
Molecular Weight |
350.29 g/mol |
IUPAC Name |
[(2S,3S,4S,5R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 |
InChI Key |
NGYYXVXMDLMRLI-RQICVUQASA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](OC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CF |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CF |
Origin of Product |
United States |
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